Receptor Specificity: Exclusive spAimR Binding by GMPRGA
GMPRGA demonstrates absolute specificity for the SPβ phage receptor spAimR and does not cross-react with the phi3T phage receptor phAimR. [1] Its analog, SAIRGA, exclusively binds to phAimR and fails to interact with spAimR. [1] This orthogonal receptor recognition is a primary driver of their distinct biological functions and a critical factor for experimental design.
| Evidence Dimension | Receptor Binding Specificity |
|---|---|
| Target Compound Data | Exclusive binding to spAimR; no binding to phAimR |
| Comparator Or Baseline | SAIRGA: Exclusive binding to phAimR; no binding to spAimR |
| Quantified Difference | Non-overlapping specificity |
| Conditions | In vitro protein-peptide binding assays (structural and functional analyses) |
Why This Matters
This exclusive specificity mandates the procurement of GMPRGA for studies involving the SPβ phage or spAimR receptor, as the analog SAIRGA will not be recognized and is therefore inert in this system.
- [1] Dou, C., Xiong, J., Gu, Y. et al. Structural and functional insights into the regulation of the lysis–lysogeny decision in viral communities. Nat Microbiol 3, 1285–1294 (2018). View Source
